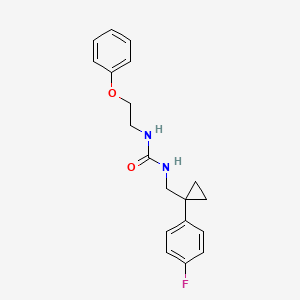
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C19H21FN2O2 and its molecular weight is 328.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea is a urea derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure comprises a cyclopropyl group, a phenyl group substituted with fluorine, and a phenoxyethyl moiety, which are key to its biological interactions.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial properties against various strains of bacteria.
- Antioxidant Properties : The compound has shown potential as an antioxidant agent, which is crucial for mitigating oxidative stress in biological systems.
- Neuropharmacological Effects : Research suggests that it may influence neurotransmitter systems, particularly in relation to dopamine transport.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Pseudomonas aeruginosa | 50 µg/mL |
These results indicate that the compound shows significant potency against Staphylococcus aureus, a common pathogen associated with skin infections.
Antioxidant Properties
The antioxidant activity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests.
Table 2: Antioxidant Activity Results
These values suggest that the compound has moderate antioxidant activity, making it a candidate for further investigation in oxidative stress-related conditions.
Neuropharmacological Effects
Research into the neuropharmacological effects of this compound has indicated its potential as a dopamine transporter (DAT) inhibitor. In preclinical models, it has been shown to alter the reinforcing effects of psychostimulants such as cocaine and methamphetamine.
Table 3: DAT Inhibition Data
This inhibition suggests a possible therapeutic role in treating substance use disorders.
Case Studies
Several case studies have explored the biological activity of similar compounds with structural analogs. For instance, derivatives with varying substitutions on the phenyl or cyclopropyl groups have shown enhanced activities or altered selectivity profiles.
Notable Case Study
A study conducted on structurally related compounds demonstrated that modifications to the urea moiety significantly affected both antibacterial and antioxidant activities. The findings highlight the importance of structural optimization in enhancing biological efficacy.
Eigenschaften
IUPAC Name |
1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-16-8-6-15(7-9-16)19(10-11-19)14-22-18(23)21-12-13-24-17-4-2-1-3-5-17/h1-9H,10-14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMQOJKQHGXYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














